molecular formula C15H18N2O4 B2559597 1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid CAS No. 887833-71-8

1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid

Cat. No.: B2559597
CAS No.: 887833-71-8
M. Wt: 290.319
InChI Key: ZUUISFSUTQXIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their unique structural properties and biological activities .

Preparation Methods

The synthesis of 1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid typically involves multi-step organic reactions. One common synthetic route includes the acylation of piperidine-4-carboxylic acid with 2-benzamidoacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid has several applications in scientific research:

Comparison with Similar Compounds

1-(2-benzamidoacetyl)piperidine-4-carboxylic Acid can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

IUPAC Name

1-(2-benzamidoacetyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c18-13(17-8-6-12(7-9-17)15(20)21)10-16-14(19)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUISFSUTQXIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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